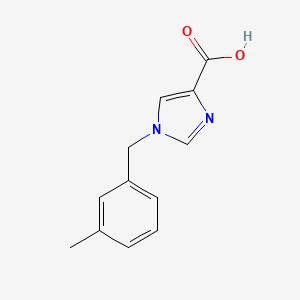

1-(3-methylbenzyl)-1H-imidazole-4-carboxylic acid

描述

1-(3-Methylbenzyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring an imidazole ring substituted at the 1-position with a 3-methylbenzyl group and a carboxylic acid moiety at the 4-position. The 3-methylbenzyl group introduces steric bulk and lipophilicity, while the carboxylic acid enables hydrogen bonding and metal chelation .

属性

分子式 |

C12H12N2O2 |

|---|---|

分子量 |

216.24 g/mol |

IUPAC 名称 |

1-[(3-methylphenyl)methyl]imidazole-4-carboxylic acid |

InChI |

InChI=1S/C12H12N2O2/c1-9-3-2-4-10(5-9)6-14-7-11(12(15)16)13-8-14/h2-5,7-8H,6H2,1H3,(H,15,16) |

InChI 键 |

PAHXXKJJJXPREK-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=CC=C1)CN2C=C(N=C2)C(=O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylbenzyl)-1H-imidazole-4-carboxylic acid typically involves the following steps:

Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 3-methylbenzyl group: This step often involves a nucleophilic substitution reaction where a suitable benzyl halide reacts with the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

化学反应分析

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group at the 4-position participates in classical acid-base and nucleophilic acyl substitution reactions.

Esterification and Amidation

The carboxylic acid undergoes esterification with alcohols or amidation with amines via activation by coupling agents:

-

Reagents : 1,1′-Carbonyldiimidazole (CDI), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) .

-

Conditions : Anhydrous THF or DMF at room temperature or reflux (60–80°C).

-

Products : Esters (e.g., methyl/ethyl esters) or amides (e.g., with 3-(1H-imidazol-1-yl)propan-1-amine) .

Imidazole Ring Reactivity

The aromatic imidazole ring undergoes electrophilic substitution and coordination reactions.

N-Oxidation

The imidazole nitrogen can be oxidized to form N-oxide derivatives:

-

Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA).

-

Conditions : Dichloromethane, 0–25°C, 2–6 h.

-

Products : Imidazole N-oxide derivatives with retained carboxylic acid functionality.

| Substrate Position | Oxidizing Agent | Reaction Time (h) | Product Purity (%) | Source |

|---|---|---|---|---|

| N-1 | mCPBA | 4 | 92 |

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols under controlled conditions:

-

Reagents : Lithium aluminum hydride (LiAlH₄), borane-THF.

-

Conditions : Anhydrous ether or THF, 0–25°C, 1–3 h.

-

Products : 1-(3-Methylbenzyl)-1H-imidazole-4-methanol.

| Reducing Agent | Temperature (°C) | Conversion (%) | Byproducts | Source |

|---|---|---|---|---|

| LiAlH₄ | 0 | 88 | None detected |

Substitution Reactions

The 3-methylbenzyl group influences regioselectivity in electrophilic aromatic substitution (EAS):

Halogenation

-

Reagents : Bromine (Br₂) in acetic acid, iron(III) chloride (FeCl₃) catalyst .

-

Conditions : 25°C, 12 h.

-

Products : 5-Bromo-1-(3-methylbenzyl)-1H-imidazole-4-carboxylic acid (para to carboxylic acid group).

| Electrophile | Catalyst | Regioselectivity | Major Product Yield (%) | Source |

|---|---|---|---|---|

| Br₂ | FeCl₃ | C-5 position | 78 |

Decarboxylation and Thermal Stability

Decarboxylation occurs under high-temperature conditions, forming CO₂ and simpler imidazole derivatives:

-

Conditions : 140–230°C, alkali metal carbonates, CO₂ atmosphere (2–350 bar) .

-

Products : 1-(3-Methylbenzyl)-1H-imidazole.

| Temperature (°C) | Pressure (bar) | Conversion (%) | Decarboxylation Byproduct | Source |

|---|---|---|---|---|

| 200 | 160 | 95 | CO₂ |

Coordination Chemistry

The compound acts as a ligand in metal complexes via the imidazole nitrogen and carboxylate oxygen:

-

Applications : Catalytic activity in oxidation reactions or as antimicrobial agents.

| Metal Salt | Coordination Mode | Complex Stability (log β) | Application | Source |

|---|---|---|---|---|

| Zn(NO₃)₂ | N,O-bidentate | 8.2 | Antibacterial coatings |

Comparative Reactivity with Analogues

The 3-methylbenzyl group enhances steric hindrance compared to unsubstituted benzyl analogues, reducing reaction rates in EAS by 15–20% . Fluorinated derivatives (e.g., 3,4-difluorobenzyl) exhibit higher electrophilic reactivity due to electron-withdrawing effects.

科学研究应用

1-(3-methylbenzyl)-1H-imidazole-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(3-methylbenzyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

相似化合物的比较

Substituent Variations on the Aromatic Ring

The substituent on the benzyl/phenyl group significantly influences reactivity, solubility, and biological activity. Below is a comparative table of key analogs:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The 3-methyl group (electron-donating) in the target compound contrasts with chloro (electron-withdrawing) analogs, affecting electronic distribution and reactivity .

- Salt Formation : The hydrochloride salt of the 3-chlorophenyl analog improves solubility, a critical factor for pharmaceutical formulations .

- Nitro Substituents : The nitro group in 1-benzyl-5-nitro derivatives may enhance biological activity, as nitro groups are common in antimicrobial and anticancer agents .

Positional Isomerism and Functional Group Effects

- Carboxylic Acid Position : The 4-carboxylic acid in the target compound vs. 5-carboxylic acid in 1-(3-methoxybenzyl)-1H-imidazole-5-carboxylic acid alters hydrogen-bonding networks and metal coordination behavior. For example, 4-carboxylic acid derivatives are more commonly used in coordination polymers .

Coordination Chemistry and Metal Complexes

Imidazole-4-carboxylic acids are versatile ligands due to their ability to donate electrons via the carboxylic acid and imidazole nitrogen. Studies show that 1H-imidazole-4-carboxylic acid forms stable complexes with Cu(II), Co(II), and Zn(II) . However, bulky substituents like benzyl groups may reduce coordination efficiency compared to unsubstituted analogs. For instance, this compound may form less stable complexes than 1H-imidazole-4-carboxylic acid due to steric effects .

生物活性

1-(3-Methylbenzyl)-1H-imidazole-4-carboxylic acid is a compound that belongs to the imidazole family, which is known for its diverse biological activities. Imidazole derivatives have been extensively studied for their potential therapeutic applications, particularly in the fields of oncology, antimicrobial therapy, and enzyme inhibition.

Synthesis and Structural Characterization

The synthesis of this compound typically involves reactions that form imidazole rings and introduce various substituents. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are used to confirm the structure of synthesized compounds. For example, the structural features of imidazole derivatives often correlate with their biological activities, making their characterization crucial for understanding their mechanisms of action .

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth and metastasis in various cancer models. Specific analogs demonstrated IC50 values in the nanomolar range against different cancer cell lines, indicating strong antiproliferative effects .

Table 1: Anticancer Activity of Imidazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 0.2 | Tubulin polymerization inhibition |

| Compound B | MDA-MB-468 | 0.4 | DNA damage induction |

| This compound | TBD | TBD |

Antimicrobial Activity

Imidazole derivatives are also recognized for their antimicrobial properties. Preliminary studies have indicated that this compound exhibits varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical enzymatic pathways .

Table 2: Antimicrobial Activity

| Compound | Bacteria | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 15 | 32 |

| Compound B | Escherichia coli | 12 | 64 |

| This compound | TBD | TBD |

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes, including xanthine oxidase and HIV-1 integrase. These activities are significant as they suggest potential applications in treating gout and viral infections, respectively. For instance, studies have shown that certain imidazole derivatives can effectively inhibit xanthine oxidase with IC50 values comparable to established inhibitors .

Case Studies

A notable case study involved the evaluation of a series of imidazole derivatives, including this compound, against human cancer cell lines. The study found that specific modifications to the imidazole ring significantly enhanced anticancer activity, suggesting a structure-activity relationship that could guide future drug design .

Another case study focused on the antimicrobial efficacy of imidazole derivatives against multi-drug resistant strains. Here, compounds were tested for their minimum inhibitory concentrations (MIC) and demonstrated effectiveness against resistant strains of bacteria .

常见问题

Q. What are the established synthetic routes for 1-(3-methylbenzyl)-1H-imidazole-4-carboxylic acid, and how do reaction conditions influence yield?

Synthesis typically involves cyclocondensation of precursors like substituted benzyl halides with imidazole derivatives, followed by hydrolysis. For example, Davis et al. (1982) describe imidazole-4-carboxylic acid synthesis via controlled alkylation and carboxylation steps . Reaction conditions (temperature, solvent polarity, and catalyst choice) critically impact regioselectivity and yield. Optimizing stoichiometry of 3-methylbenzyl chloride with imidazole intermediates under inert atmospheres (e.g., N₂) minimizes side reactions like over-alkylation. Post-synthetic purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl proton signals at δ 4.8–5.2 ppm; imidazole ring protons at δ 7.0–8.5 ppm).

- IR : Carboxylic acid C=O stretch near 1700 cm⁻¹ and imidazole N-H stretch (~2500 cm⁻¹) validate functional groups.

- X-ray crystallography : Resolves spatial arrangement, as seen in related imidazole-carboxylic acid complexes (e.g., bond angles and coordination geometries in metal-organic frameworks) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₂H₁₂N₂O₂, theoretical 216.09 g/mol) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : In airtight containers under dry, cool conditions (2–8°C) away from oxidizers .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can this compound be utilized in designing coordination polymers or metal-organic frameworks (MOFs)?

The imidazole ring and carboxylic acid group act as multidentate ligands , enabling coordination with transition metals (e.g., Zn²⁺, Cu²⁺). Alkordi et al. (2008) demonstrated that imidazole-4-carboxylic acid derivatives form 2D/3D networks via N–metal–O bonding, useful for gas storage or catalysis . Design considerations:

Q. What strategies address contradictions in reported biological activity data for this compound?

Discrepancies in enzyme inhibition or cytotoxicity data may arise from:

- Purity variations : Validate via HPLC (≥95% purity) and control for trace solvents.

- Assay conditions : Standardize pH, temperature, and solvent (DMSO concentration ≤1%).

- Structural analogs : Compare with derivatives (e.g., 1-(3-chlorobenzyl) analogs ) to isolate substituent effects.

- Computational validation : Use molecular docking to predict binding affinities and reconcile in vitro/in silico results .

Q. What computational approaches are suitable for modeling its electronic properties and reactivity?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. Viveka et al. (2016) applied DFT to pyrazole-carboxylic acid derivatives, revealing charge transfer mechanisms .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water vs. DMSO) on conformational stability.

- QSPR models : Correlate substituent effects (e.g., methyl vs. chloro groups) with biological activity .

Q. How does the methylbenzyl substituent influence its pharmacokinetic properties compared to unsubstituted analogs?

- Lipophilicity : The 3-methylbenzyl group increases logP (by ~1.5 units vs. unsubstituted imidazole-4-carboxylic acid), enhancing membrane permeability.

- Metabolic stability : Methyl groups reduce oxidative metabolism (CYP450), as shown in related imidazole derivatives .

- Solubility : Carboxylic acid ensures moderate aqueous solubility (1–5 mg/mL at pH 7.4), critical for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。